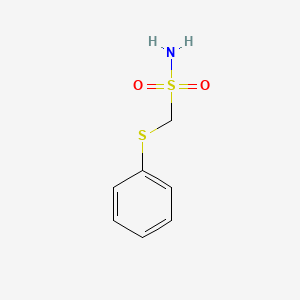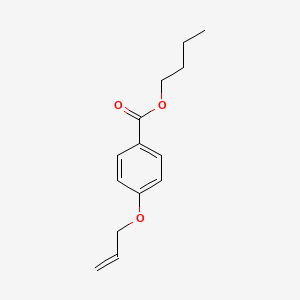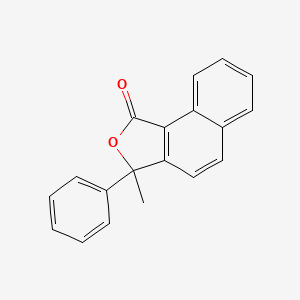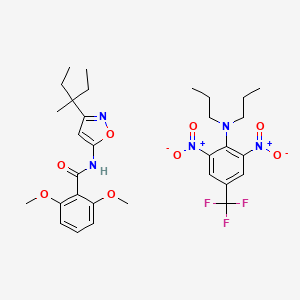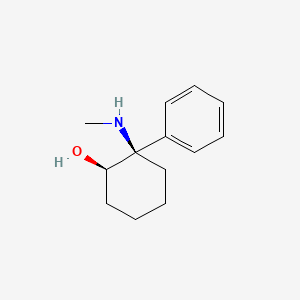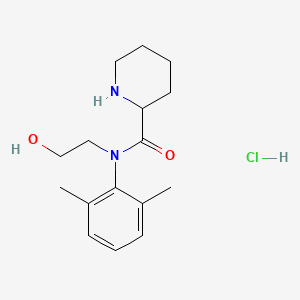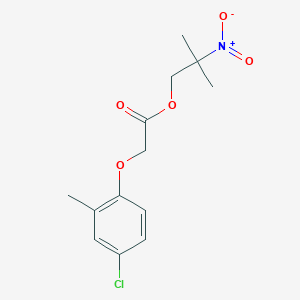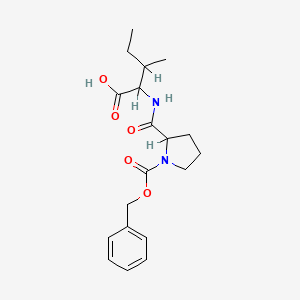
1-((Benzyloxy)carbonyl)prolylisoleucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((Benzyloxy)carbonyl)prolylisoleucine is a dipeptide compound containing branched-chain amino acids. It is known for its ability to affect circadian rhythms and behavior in animals . This compound has a molecular formula of C19H26N2O5 and a molecular weight of 362.42 g/mol.
Vorbereitungsmethoden
The synthesis of 1-((Benzyloxy)carbonyl)prolylisoleucine typically involves the coupling of L-proline and D-leucine using a benzyloxycarbonyl (Cbz) protecting group. The reaction requires coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under anhydrous conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-((Benzyloxy)carbonyl)prolylisoleucine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C). The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-((Benzyloxy)carbonyl)prolylisoleucine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-((Benzyloxy)carbonyl)prolylisoleucine involves its interaction with specific molecular targets and pathways. It affects the circadian rhythms and behavior of animals by influencing the activity of enzymes and proteins involved in these processes . For example, this compound can negatively affect cell envelope-associated proteinase (CEP) activity, which in turn impacts protein synthesis and cellular functions.
Vergleich Mit ähnlichen Verbindungen
1-((Benzyloxy)carbonyl)prolylisoleucine is similar in structure to other dipeptides containing branched-chain amino acids, such as prolylleucine . it has distinct effects on enzyme activity and protein synthesis, making it unique in its specific biological activities and applications. Other similar compounds include:
Eigenschaften
CAS-Nummer |
50903-77-0 |
|---|---|
Molekularformel |
C19H26N2O5 |
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
3-methyl-2-[(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)amino]pentanoic acid |
InChI |
InChI=1S/C19H26N2O5/c1-3-13(2)16(18(23)24)20-17(22)15-10-7-11-21(15)19(25)26-12-14-8-5-4-6-9-14/h4-6,8-9,13,15-16H,3,7,10-12H2,1-2H3,(H,20,22)(H,23,24) |
InChI-Schlüssel |
RGPFRWHTVUVNAT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


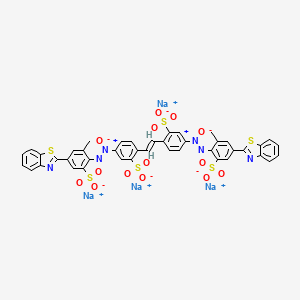
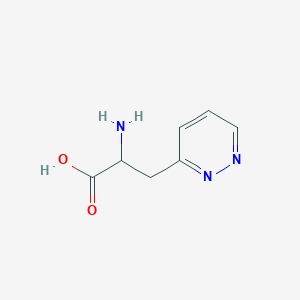
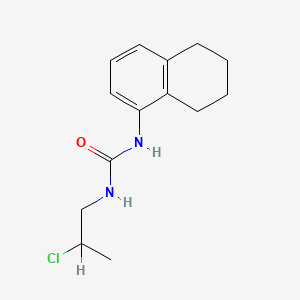
![Trifluoro-[[4-[4-(trifluoroboranuidylazaniumyl)phenyl]phenyl]azaniumyl]boranuide](/img/structure/B15194687.png)
